4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride 4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15979000
InChI: InChI=1S/C8H7ClN2.ClH/c9-5-6-1-3-10-8-7(6)2-4-11-8;/h1-4H,5H2,(H,10,11);1H
SMILES:
Molecular Formula: C8H8Cl2N2
Molecular Weight: 203.07 g/mol

4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride

CAS No.:

Cat. No.: VC15979000

Molecular Formula: C8H8Cl2N2

Molecular Weight: 203.07 g/mol

* For research use only. Not for human or veterinary use.

4-(Chloromethyl)-1H-pyrrolo[2,3-b]pyridine hydrochloride -

Specification

Molecular Formula C8H8Cl2N2
Molecular Weight 203.07 g/mol
IUPAC Name 4-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine;hydrochloride
Standard InChI InChI=1S/C8H7ClN2.ClH/c9-5-6-1-3-10-8-7(6)2-4-11-8;/h1-4H,5H2,(H,10,11);1H
Standard InChI Key ASCFSLPMRLHBNU-UHFFFAOYSA-N
Canonical SMILES C1=CNC2=NC=CC(=C21)CCl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₈H₈Cl₂N₂ and a molecular weight of 203.07 g/mol. Its structure consists of a bicyclic pyrrolo[2,3-b]pyridine system with a chloromethyl (-CH₂Cl) group at the 4-position and a hydrochloride counterion (Fig. 1).

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₈Cl₂N₂
Molecular Weight203.07 g/mol
Density1.4±0.1 g/cm³ (analog)
Melting Point174–176°C (decomposes)
SolubilitySoluble in polar solvents

The chloromethyl group enhances electrophilicity, enabling nucleophilic substitution reactions, while the fused aromatic system contributes to π-π stacking interactions in biological targets.

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The compound is typically synthesized via chloromethylation of 1H-pyrrolo[2,3-b]pyridine derivatives. A representative route involves:

  • Protection: The pyrrole nitrogen is protected with a triisopropylsilyl (TIPS) group to direct electrophilic substitution .

  • Lithiation: At -78°C, s-butyllithium deprotonates the pyridine ring, forming a lithiated intermediate .

  • Chloromethylation: Reaction with chloromethyl methyl ether (MOMCl) in the presence of ZnCl₂ introduces the chloromethyl group.

  • Deprotection: Trifluoroacetic acid removes the TIPS group, yielding the free base .

  • Salt Formation: Treatment with HCl generates the hydrochloride salt.

Table 2: Reaction Conditions for Key Steps

StepReagents/ConditionsYield
Lithiations-BuLi, THF, -78°C60–70%
ChloromethylationMOMCl, ZnCl₂, CH₂Cl₂, rt45–55%
DeprotectionTFA, CH₂Cl₂, 24 h>90%

Reactivity and Functionalization

Nucleophilic Substitution

The chloromethyl group undergoes nucleophilic displacement with amines, thiols, and alkoxides, enabling access to derivatives like:

  • 4-Aminomethyl-pyrrolopyridines: Used in kinase inhibitor development.

  • 4-Thiomethyl-pyrrolopyridines: Explored as protease inhibitors.

Cross-Coupling Reactions

Applications in Drug Discovery

Kinase Inhibitors

The pyrrolopyridine scaffold mimics ATP’s adenine moiety, making it a key component in inhibitors targeting:

  • Fibroblast Growth Factor Receptors (FGFRs): Derivatives show IC₅₀ values <10 nM in breast cancer models.

  • Janus Kinases (JAKs): Potent anti-inflammatory agents with sub-micromolar activity.

Antimicrobial Agents

Chloromethyl derivatives disrupt bacterial cell wall synthesis by covalently binding to penicillin-binding proteins (PBPs), exhibiting MIC values of 2–8 µg/mL against Staphylococcus aureus.

HazardGHS SymbolPrecautionary Measures
Acute ToxicityGHS06Use PPE; avoid inhalation
Skin IrritationGHS05Wear gloves and lab coat

Comparative Analysis with Analogues

Table 3: Structural and Functional Comparisons

CompoundSubstituentKey Applications
4-Chloro-1H-pyrrolo[2,3-b]pyridine-Cl at C4Biochemical assays
5-Chloromethyl isomer-CH₂Cl at C5PDE4 inhibition
4-Methyl derivative-CH₃ at C4Material science applications

The 4-chloromethyl derivative’s unique reactivity profile makes it superior for covalent drug design compared to halogenated or alkylated analogues.

Industrial and Regulatory Considerations

Production Scaling

Continuous flow reactors optimize chloromethylation by maintaining precise temperature control (-10°C to 0°C), improving yields to 75%.

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